3-Mercaptoheptan-4-one
Description
Properties
CAS No. |
63458-78-6 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
3-sulfanylheptan-4-one |
InChI |
InChI=1S/C7H14OS/c1-3-5-6(8)7(9)4-2/h7,9H,3-5H2,1-2H3 |
InChI Key |
FUMNWNPDMTVHCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptoheptan-4-one can be synthesized through several methods. One common approach involves the reaction of heptan-4-one with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptoheptan-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Alkylated thiols and thioethers.
Scientific Research Applications
3-Mercaptoheptan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flavors and fragrances, as well as in the formulation of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Mercaptoheptan-4-one involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. This interaction can affect cellular pathways and biochemical processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Mercaptoheptan-4-one
- CAS No.: 63458-78-6
- Molecular Formula : C₇H₁₂OS
- Molecular Weight : 144.24 g/mol
Structural Features :
This compound is a thiol-containing ketone with a seven-carbon chain. The mercapto (-SH) group at position 3 and the ketone group at position 4 contribute to its reactivity and sensory properties. Thiols like this are often associated with pungent or sulfurous odors, making them relevant in flavor and fragrance industries .
Comparison with Similar Compounds
Structural Analogs
The following table compares key properties of this compound with its structural analogs:
Key Points of Differentiation
Chain Length and Functional Group Position: this compound and 4-sulfanylnonan-5-one differ in chain length (C7 vs. C9), affecting solubility and volatility. Longer chains generally reduce volatility and enhance lipid solubility . 3-Mercapto-2-pentanone (C5) is more volatile and may have a sharper odor compared to the heptanone derivative .
Structural Complexity :
- 8-Mercaptomenthone contains a cyclic menthone backbone, imparting stability and distinct sensory properties compared to linear thiol-ketones .
Applications :
- 3-Mercaptobutan-2-one (CAS 40789-98-8) is explicitly documented for use in food additives, with established safety guidelines (e.g., first aid measures for skin/eye contact) .
- This compound lacks direct safety data in the evidence but is inferred to share handling precautions with other thiols (e.g., use of PPE, ventilation) .
Market Availability: 3-Mercapto-1-hexanol (CAS 51755-83-0) is commercially available at premium prices (e.g., ¥8,700 for 5 mL), suggesting niche industrial demand .
Research and Industrial Relevance
Flavor and Fragrance Chemistry
Thiol-containing ketones are critical in creating sulfurous, fruity, or meaty notes. For example:
- 3-Mercaptobutan-2-one contributes to the aroma of roasted coffee and cooked meats .
- 8-Mercaptomenthone enhances citrus and herbal fragrances .
This compound likely occupies a similar niche, though its specific sensory profile remains uncharacterized in the provided evidence.
Biological Activity
3-Mercaptoheptan-4-one is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thioacetic acid with appropriate alkenes through Michael-type addition followed by reduction. This method allows for the production of various thiols with distinct chain lengths and functional groups, contributing to their diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, unsymmetrical disulfides containing thiol groups have demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) for some derivatives was reported at approximately 32–34 µg/mL against MRSA, highlighting the potential of thiol compounds in combating resistant bacteria .
2. Antioxidant Properties
The antioxidant activity of this compound has been evaluated in non-cellular models. Studies suggest that compounds with hydroxyl groups in their structure can significantly inhibit the oxidation of unsaturated fatty acids in brain lipids. This property is crucial for protecting cellular membranes from oxidative stress, which is linked to various neurodegenerative diseases .
3. Sensory Evaluation and Odor Activity
Thiols, including this compound, are known for their strong odor profiles, contributing to the aroma of foods such as onions and garlic. The compound has been studied for its sensory properties, with detection thresholds in the low nanogram per liter range, emphasizing its potency as a flavor compound . The unique olfactory characteristics are attributed to specific interactions with human odorant receptors, particularly OR2M3, which responds exclusively to certain thiols .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiol compounds including this compound derivatives, researchers found that specific structural modifications significantly enhanced antibacterial activity. Compounds with longer carbon chains or additional functional groups exhibited improved efficacy against Gram-positive and Gram-negative bacteria. The study concluded that further exploration into structural optimization could lead to the development of new antimicrobial agents .
Case Study 2: Antioxidant Activity Assessment
A separate investigation focused on the antioxidant capabilities of this compound using erythrocyte models. The results indicated that at concentrations up to 1 μM, the compound did not induce hemolysis while effectively protecting red blood cells from oxidative damage. This suggests its potential utility in formulating protective agents against oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
